2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine - 221148-46-5

2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine

Catalog Number: EVT-270528
CAS Number: 221148-46-5
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW 406381 is a non-steroidal anti-inflammatory drug (NSAID) and COX-2 inhibitor (IC50 = 3 nM). It is selective for COX-2 over COX-1 (IC50 = >84.2 µM). GW 406381 (5 mg/kg) reverses chronic construction injury-induced decreases in paw withdrawal thresholds in a rat model of neuropathic pain.
GW406381 is a novel COX-2 inhibitor as a potential treatment for acute migraine. GW406381 is highly selective cyclooxygenase-2 (COX-2) inhibitor that is effective in animal models of central sensitization and of inflammatory pain. GW406381 attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury. GW406381 is effective in animal models of neuropathic pain and central sensitization.
Synthesis Analysis

While the provided abstracts do not offer a detailed synthesis pathway for 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine, they hint at potential strategies based on general synthetic approaches common for pyrazolo[1,5-b]pyridazine derivatives. One possible route could involve the reaction of a suitably substituted pyridazine derivative with a hydrazine derivative, leading to the formation of the pyrazolo[1,5-b]pyridazine core. [] Subsequent modifications, such as the introduction of the ethoxyphenyl and methylsulfonylphenyl substituents, could then be achieved using established synthetic methodologies.

Pharmacological Activity

Preclinical studies have demonstrated that 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine displays potent inhibitory activity against COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. [] Notably, this compound exhibits effectiveness in animal models of both inflammatory and neuropathic pain, distinguishing it from other COX-2 inhibitors like celecoxib and rofecoxib, which primarily target inflammatory pain. []

Animal Model Studies

Preclinical evaluation of 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine in animal models has revealed its efficacy in various pain conditions. In the established Freund's Complete Adjuvant model, a model of inflammatory pain, it demonstrated comparable effectiveness to rofecoxib and celecoxib. [] Importantly, it also exhibited significant efficacy in models of neuropathic pain, such as the chronic constriction injury model and the mouse partial ligation model, where celecoxib and rofecoxib were ineffective. [] Furthermore, GW406381X showed effectiveness in a rat model of capsaicin-induced central sensitization, both through intrathecal administration and after chronic oral dosing. [] These findings highlight its potential therapeutic value in a broader range of pain states compared to conventional COX-2 inhibitors.

Comparison with Other COX-2 Inhibitors

In contrast to celecoxib and rofecoxib, which primarily target inflammatory pain, 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine demonstrates efficacy in both inflammatory and neuropathic pain models. [] Several hypotheses have been proposed to explain these differences, including variations in central nervous system penetration, enzyme kinetics, and potency. [] The dual activity of GW406381X, encompassing both central and peripheral efficacy, suggests a distinct pharmacological profile that might translate into broader therapeutic utility in managing various pain conditions.

Nanoparticulate Formulation

Research has explored the development of a nanoparticulate form of 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine for potential pharmaceutical applications. [] While details regarding the specific advantages and characteristics of this nanoparticulate formulation are not provided, this research direction highlights the ongoing efforts to optimize its delivery and therapeutic potential.

Celecoxib

Compound Description: Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is clinically used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. []

Relevance: Like 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine, celecoxib is a COX-2 inhibitor. While both share the ability to inhibit COX-2, they exhibit different efficacies in various pain models. Notably, 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine demonstrates effectiveness in models of neuropathic pain where celecoxib does not, suggesting potential broader therapeutic applications for the former.

Rofecoxib

Compound Description: Rofecoxib, another selective COX-2 inhibitor, was previously used to treat pain and inflammation but was withdrawn from the market due to cardiovascular safety concerns. []

N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines

Compound Description: This refers to a series of compounds explored for their inhibitory activity against glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in regulating glycogen synthesis, and its inhibition presents a potential therapeutic target for type 2 diabetes. []

Relevance: This class of compounds shares the core pyrazolo[1,5-b]pyridazine structure with 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine. This shared structural motif highlights the versatility of the pyrazolo[1,5-b]pyridazine scaffold for developing compounds with diverse biological activities. While 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine focuses on COX-2 inhibition for pain management, the N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines target GSK-3 for potential diabetes treatment.

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. It demonstrates promising activity in animal models of alcoholism, highlighting its potential as a therapeutic agent for alcohol dependence. []

Relevance: While MTIP does not directly share the core structure of 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine, both compounds highlight the use of fused heterocyclic systems in medicinal chemistry. Both compounds target distinct biological pathways, showcasing the versatility of these chemical structures in drug discovery.

Properties

CAS Number

221148-46-5

Product Name

2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine

IUPAC Name

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3

InChI Key

NXMZBNYLCVTRGB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3

Solubility

Soluble in DMSO

Synonyms

2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)pyrazolo(1,5-b)pyridazine
GW406381
GW406381X

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.